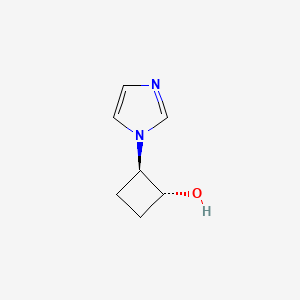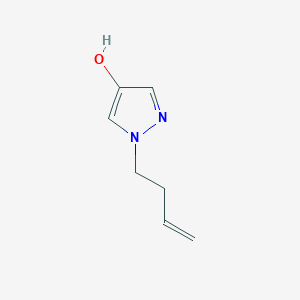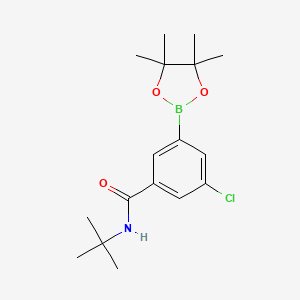
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(pyrazolyl)methanes, which includes bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, involves two main strategies . The first involves one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . The second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .
Molecular Structure Analysis
The molecular structure of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is complex, with a molecular formula of C10H21Cl3N6. It is related to the structure of 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, which has a 5-membered ring structure with three carbon atoms and two neighboring nitrogen atoms .
Chemical Reactions Analysis
Bis(pyrazolyl)methanes, including bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, are involved in various chemical reactions . They exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Pyrazole derivatives, including bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, have been studied for their antioxidant and anticancer properties. These compounds have shown potential in scavenging free radicals and exhibiting cytotoxicity against certain cancer cell lines . For instance, they have been evaluated for their radical scavenging activity and tested in vitro on colorectal carcinoma cells, indicating their potential as therapeutic agents in cancer treatment .
Organic Light-Emitting Diode (OLED) Applications
The compound has applications in the field of organic electronics , particularly in the development of OLEDs. Pyrazole derivatives can be used to synthesize platinum (II) complexes that exhibit green fluorescence, which is valuable for creating efficient organic light-emitting structures . These complexes can be tuned for their electronic and photophysical parameters, making them suitable for modern photovoltaic devices .
γ-Secretase Modulators
In the pharmaceutical industry, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is involved as a reagent in the synthesis of aminothiazoles . These compounds act as γ-secretase modulators, which are important in the context of Alzheimer’s disease research and therapy .
JAK2 Inhibitors for Myeloproliferative Disorders
This pyrazole derivative is also used in the preparation of amino-pyrido-indol-carboxamides , which serve as potential JAK2 inhibitors. JAK2 inhibitors are significant in the treatment of myeloproliferative disorders, providing a therapeutic approach to these conditions .
TGF-β1 and Active A Signaling Inhibitors
The compound is a precursor in the synthesis of pyridine derivatives that inhibit TGF-β1 and active A signaling. These signaling pathways are crucial in various biological processes, and their inhibition can be beneficial in treating conditions like fibrosis and certain cancers .
c-Met Kinase Inhibitors for Cancer Treatment
Another application is the preparation of MK-2461 analogs , which are inhibitors of c-Met kinase. These inhibitors are explored for their potential in cancer therapy, as c-Met plays a role in tumor growth and metastasis .
Mécanisme D'action
Target of Action
Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects , suggesting that they may interact with cellular targets involved in cell survival and proliferation.
Mode of Action
This suggests that they may interact with cellular targets in a way that disrupts normal cell function, leading to cell death
Biochemical Pathways
, it is likely that this compound affects pathways involved in cell survival and proliferation
Result of Action
Propriétés
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQJGXVLNHOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
